Denv-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denv-IN-2 is a potent inhibitor of dengue viral replication. It has shown high activity against all four serotypes of the dengue virus, with effective concentration (EC50) values ranging from 0.013 to 0.029 nanomolar . This compound is particularly significant in the fight against dengue, a mosquito-borne viral infection that affects millions of people worldwide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Denv-IN-2 is synthesized through a series of chemical reactions involving substituted indoline derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard pharmaceutical manufacturing processes. These processes include large-scale chemical synthesis, purification, and quality control to ensure the compound meets the required specifications for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
Denv-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indoline core.
Substitution: Substitution reactions are commonly employed to introduce different substituents onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles are used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, each with different levels of activity against the dengue virus. These derivatives are then tested for their efficacy and safety in inhibiting viral replication .
Scientific Research Applications
Denv-IN-2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of indoline derivatives.
Biology: Employed in research to understand the mechanisms of dengue viral replication and inhibition.
Medicine: Investigated as a potential therapeutic agent for the treatment of dengue infections.
Industry: Utilized in the development of antiviral drugs and in the study of viral resistance mechanisms.
Mechanism of Action
Denv-IN-2 exerts its effects by inhibiting the replication of the dengue virus. The compound targets the viral non-structural protein 4B (NS4B), which is essential for the formation of the viral replication complex. By blocking the interaction between NS4B and other viral proteins, this compound prevents the formation of the replication complex, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Denv-IN-2
This compound is unique in its high potency and specificity for the dengue virus. Its EC50 values are among the lowest reported for dengue viral inhibitors, making it a highly effective compound for research and potential therapeutic use .
Properties
Molecular Formula |
C29H26ClF3N2O6 |
---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
(1R,2R)-2-[[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C29H26ClF3N2O6/c1-39-22-11-20(12-23(13-22)40-15-18-10-24(18)28(37)38)34-26(17-2-5-19(30)6-3-17)27(36)35-9-8-16-4-7-21(14-25(16)35)41-29(31,32)33/h2-7,11-14,18,24,26,34H,8-10,15H2,1H3,(H,37,38)/t18-,24+,26-/m0/s1 |
InChI Key |
DPLSNZRPHADTGY-FODJJAHYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)N[C@@H](C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OC[C@@H]5C[C@H]5C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCC5CC5C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.